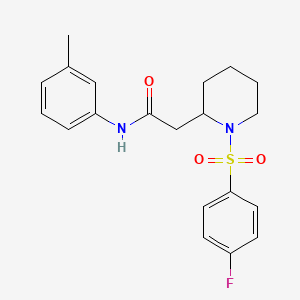

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a synthetic organic compound with notable potential in medicinal chemistry. This compound, characterized by its complex structure, is a derivative of piperidine and incorporates a sulfonyl group, which enhances its biological activity. Understanding its biological activity involves examining its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₆FN₃O₄S, with a molecular weight of approximately 415.5 g/mol. The compound features:

- A piperidine ring , which serves as a versatile scaffold for various biological interactions.

- A sulfonyl group , which contributes to the compound's reactivity and stability.

- An acetanilide moiety , enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the sulfonyl group increases the compound's overall stability. The piperidine ring allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects in various conditions such as pain management and neurological disorders.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 4a | < 1 | E. coli |

| 5a | < 1 | Salmonella typhi |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition have been reported to range from 12.27 to 31.64 μM for various derivatives .

Case Studies

Recent studies have focused on the pharmacological evaluation of related piperidine derivatives:

- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested against several bacterial strains, revealing strong activity against Bacillus subtilis and moderate activity against other strains like Proteus mirabilis. These studies emphasize the importance of structural modifications in enhancing antibacterial efficacy .

- Neuropharmacological Studies : Research into compounds similar to this compound has indicated their potential in modulating neurotransmitter systems, particularly through AChE inhibition, suggesting applications in treating cognitive disorders .

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula : C23H27F2N3O4S

Molecular Weight : 479.54 g/mol

Physical State : Solid at room temperature

The compound's structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety. The presence of the 4-fluorophenyl group enhances its chemical properties, making it a subject of interest in drug development.

Synthesis Pathway

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide typically involves several key steps:

- Formation of Piperidine Intermediate : Reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

- Alkylation : The piperidine intermediate is alkylated using an ethylating agent.

- Acetamide Formation : The final step involves the reaction of the alkylated piperidine with m-tolyl acetamide.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The sulfonyl group enhances reactivity, potentially allowing it to inhibit enzymes involved in various biochemical pathways.

- Receptor Modulation : The piperidine ring provides a scaffold that enables binding to neurotransmitter receptors, influencing neurological activities.

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential activity against bacterial and fungal pathogens.

Medicinal Chemistry

The compound is explored for its potential as an inhibitor in various biological pathways, particularly those involved in cancer cell proliferation. Its unique fluorinated structure may enhance metabolic stability and binding affinity compared to other halogenated compounds.

Case Studies

- Cancer Research : Investigations into the compound's inhibitory effects on cancer cell lines have shown promise in modulating pathways associated with tumor growth and survival. Studies indicate that it may act on key proteins involved in cancer metabolism and proliferation .

- Neuropharmacology : The compound’s interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may influence receptor activity related to mood regulation and cognitive function .

- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonyl and acetamide groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

The sulfonamide bond may cleave in concentrated HCl, yielding 4-fluorobenzenesulfonic acid and a piperidinyl-acetamide intermediate. The acetamide group hydrolyzes further to form carboxylic acid derivatives under prolonged acidic conditions. -

Basic Hydrolysis :

In NaOH/ethanol, the acetamide group undergoes hydrolysis to produce 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 4-Fluorobenzenesulfonic acid + piperidinyl-acetamide intermediates |

| Basic hydrolysis | NaOH/ethanol, 80°C | 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid |

Substitution Reactions

The sulfonyl group participates in nucleophilic substitution, while the m-tolyl acetamide moiety may undergo electrophilic aromatic substitution:

-

Nucleophilic Substitution :

The sulfonyl group reacts with amines (e.g., benzylamine) in DMF to form sulfonamide derivatives (e.g., N-benzyl-4-fluorobenzenesulfonamide) . -

Electrophilic Substitution :

Limited data exist, but bromination or nitration of the m-tolyl group is plausible under standard aromatic substitution conditions.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic substitution | Benzylamine, DMF, 60°C | N-Benzyl-4-fluorobenzenesulfonamide |

Oxidation and Reduction

-

Oxidation :

The sulfonyl group is resistant to further oxidation, but the piperidine ring may undergo hydroxylation with KMnO₄ under acidic conditions, forming a piperidinone derivative. -

Reduction :

LiAlH₄ reduces the acetamide to a primary amine, yielding 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)ethylamine.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)ethylamine |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the m-tolyl group. For example, reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Research Findings

Key studies on analogous compounds highlight reactivity trends:

-

Anticancer Activity : Sulfonamide derivatives with piperidine cores exhibit cytotoxicity against glioblastoma (SF-539) and non-small cell lung cancer (HOP-92) cell lines at IC₅₀ values <10 µM .

-

Antimicrobial Activity : Substitution at the sulfonyl group enhances antibacterial potency against Gram-positive pathogens (MIC: 2–8 µg/mL) .

Table: Biological Activity of Analogous Compounds

| Compound | Structural Feature | Activity (IC₅₀/MIC) |

|---|---|---|

| Piperidine sulfonamide analog | 4-(4-Bromophenyl)sulfonyl | HOP-92: IC₅₀ = 8.2 µM |

| N-Methylacetamide derivative | Dual sulfonyl groups | S. aureus: MIC = 4 µg/mL |

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-15-5-4-6-17(13-15)22-20(24)14-18-7-2-3-12-23(18)27(25,26)19-10-8-16(21)9-11-19/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCJTNWJASYFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.